molecular formula C18H17NO3 B11058330 N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B11058330
M. Wt: 295.3 g/mol
InChI Key: DPXPCFRJKUYEGN-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is a complex organic compound that features a benzodioxole moiety and an indene carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated using an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Formation of the Indene Carboxamide: The indene structure is synthesized separately, often starting from indanone, which undergoes various transformations including reduction and amide formation.

    Coupling Reaction: The final step involves coupling the benzodioxol-5-ylmethyl group with the indene carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide is unique due to its combination of the benzodioxole and indene carboxamide structures, which confer specific chemical and biological properties that are not found in simpler analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1H-indene-2-carboxamide

InChI

InChI=1S/C18H17NO3/c20-18(15-8-13-3-1-2-4-14(13)9-15)19-10-12-5-6-16-17(7-12)22-11-21-16/h1-7,15H,8-11H2,(H,19,20)

InChI Key

DPXPCFRJKUYEGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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